(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-26-19(25)15-8-6-14(7-9-15)13-16-18(24)22(20(27)28-16)12-4-5-17(23)21-10-2-3-11-21/h6-9,13H,2-5,10-12H2,1H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADSKLRLPJWHV-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes diverse research findings on its biological activity, including case studies, structure-activity relationships, and detailed data tables.
Chemical Structure
The compound belongs to the thiazolidine class, characterized by a thiazolidinone ring system that is known for various biological activities. The presence of a pyrrolidine moiety further enhances its structural complexity and potential bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit notable antimicrobial properties. The compound in focus has shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
| Pseudomonas aeruginosa | 0.011 | 0.020 |
The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.015 mg/mL , indicating superior efficacy compared to traditional antibiotics like ampicillin and streptomycin, which were outperformed by 10–50 fold in various assays .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity against several fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.060 |
The antifungal activity was categorized as good to excellent, with the most potent compound showing MIC values as low as 0.004 mg/mL against T. viride, while A. fumigatus displayed higher resistance .
Structure-Activity Relationship
The structure–activity relationship (SAR) analysis indicates that modifications in the thiazolidine ring and substitutions on the nitrogen atom significantly influence the biological activity of the compound.
Key Findings:
- Substituent Effects : The introduction of different substituents on the thiazolidine ring enhances antibacterial potency.
- Pyrrolidine Influence : The presence of a pyrrolidine group is crucial for maintaining high activity levels against both bacterial and fungal strains.
- Comparative Analysis : Compounds with similar structural motifs often exhibited varying degrees of activity, emphasizing the importance of specific functional groups in determining efficacy .
Case Studies
Several studies have documented the biological activities of related compounds, providing context for the potential applications of (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-y lidene)methyl)benzoate.
Case Study Highlights:
- Antimicrobial Efficacy : A study found that derivatives with similar thiazolidine structures displayed significant antibacterial effects against multi-drug resistant strains.
- In Vivo Testing : Preliminary in vivo studies indicated potential therapeutic applications in treating infections caused by resistant bacterial strains, warranting further exploration into pharmacokinetics and toxicity profiles.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Anticancer Potential
Recent investigations into the anticancer properties of thiazolidinone derivatives have indicated promising results. In vitro assays have revealed that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including leukemia and central nervous system cancers. For example, a related thiazolidinone derivative demonstrated over 80% inhibition against MOLT-4 leukemia cells in primary screening tests conducted by the National Cancer Institute . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key enzymes involved in cancer cell metabolism .
Case Studies
Several studies have explored the efficacy of this compound and its analogs:
- Antimicrobial Evaluation : A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against a panel of pathogens. Results indicated that certain modifications to the thiazolidinone core significantly enhanced activity against resistant strains .
- Anticancer Screening : A comprehensive screening of thiazolidinone derivatives was performed on multiple cancer cell lines, revealing that specific substitutions could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural Analogs: Thiazolidinone and Pyrazolone Derivatives
Thiazolidinone-Based Compounds
- Pioglitazone Hydrochloride: A thiazolidinedione antidiabetic drug, shares the thiazolidine-2,4-dione core but lacks the thioxo group and pyrrolidinyl substituent. Pioglitazone’s mechanism involves PPARγ activation, highlighting how minor structural changes (e.g., thioxo vs.
- Piroxicam Analogs: describes piroxicam-derived thiazolidinones with anti-HIV activity (EC50: 20–25 µM). The target compound’s thioxothiazolidinone moiety may similarly interact with viral integrase, as docking studies suggest binding modes analogous to raltegravir .
Pyrazolone Derivatives
- (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone: Synthesized via methods adaptable to the target compound, this analog demonstrates the importance of Z-configuration in stabilizing conjugated systems. Substitution patterns (e.g., thiomethylphenyl vs.
Benzoate Esters with Heterocyclic Substituents
Ethyl benzoate derivatives (e.g., I-6230, I-6373) from feature pyridazine or isoxazole substituents. Key comparisons include:
- Substituent Effects : The pyrrolidin-1-yl butyl chain in the target compound may enhance lipophilicity compared to pyridazine or isoxazole groups, affecting membrane permeability.
- Biological Activity : While specific data for the target compound are unavailable, analogs like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) suggest that sulfur-containing linkers (e.g., thioether vs. thioxo) modulate enzyme inhibition profiles .
Thiazole and Imidazolinone Pesticides
Thiazopyr (), a thiazole-containing pesticide, shares a heterocyclic core but differs in application. The target compound’s thioxothiazolidinone ring likely confers pharmaceutical rather than pesticidal activity, underscoring how substituent choice directs functional outcomes .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Substituent Impact on Physicochemical Properties
*Estimated based on analogous structures.
Research Findings and Implications
- Antiviral Potential: The thioxothiazolidinone scaffold, as seen in piroxicam analogs, supports interactions with viral enzymes like HIV integrase. The target compound’s pyrrolidinyl group may enhance binding affinity through hydrophobic interactions .
- Synthetic Feasibility : Methods for Z-configuration stabilization (e.g., via conjugated systems) are critical, as demonstrated in pyrazolone synthesis .
- Therapeutic vs. Agricultural Applications : Unlike thiazopyr, the target compound’s structure lacks halogenated groups, aligning it more with pharmaceutical than pesticidal uses .
Q & A
Q. What synthetic methodologies are recommended for optimizing multi-step synthesis of this compound?
The synthesis involves multi-step reactions typical of thiazolidinone derivatives. Key steps include:
- Knoevenagel condensation : To form the exocyclic double bond between the thiazolidinone core and the benzoate moiety.
- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol are preferred for polar intermediates, while acetonitrile is used for coupling reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) enhance reaction efficiency .
- Reflux conditions : Critical for achieving high yields (70–85%) in cyclization steps . Monitoring : Use TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water) to track reaction progress and purity .
Q. Which analytical techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration of the exocyclic double bond .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₅N₃O₅S₂) and isotopic patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Melting point analysis : Consistency with literature values (e.g., 72–75°C) indicates purity .
Q. How do solvent and catalyst choices influence synthesis outcomes?
- Polar aprotic solvents (DMSO, DMF) : Stabilize intermediates in condensation reactions but may require rigorous drying .
- Protic solvents (ethanol) : Ideal for acid/base-mediated steps but risk ester hydrolysis if pH is uncontrolled .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization, while bases (e.g., K₂CO₃) improve nucleophilic substitution yields .
Q. What are common by-products, and how are they mitigated?
- Oxidative by-products : Formed due to thiol (-SH) group instability. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
- Ester hydrolysis : Occurs under acidic/basic conditions. Control pH (6–8) and avoid prolonged heating .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) removes impurities .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., replacing pyrrolidinyl with morpholino groups) to isolate pharmacophores .
- Statistical validation : Apply ANOVA to differentiate significant activity variations (p < 0.05) .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
Synthesize derivatives with systematic modifications:
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Kinetic studies : Monitor intermediate formation via stopped-flow NMR .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins .
- DFT calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity .
Q. What methodologies are used to study interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure binding affinity to enzymes (e.g., COX-2) .
- Molecular docking (AutoDock Vina) : Predict binding modes to ATP-binding pockets .
- Fluorescence quenching : Assess DNA intercalation using ethidium bromide displacement assays .
Q. How can computational modeling optimize pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
